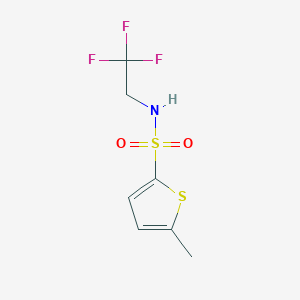

5-Methyl-N-(2,2,2-trifluoroethyl)thiophene-2-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-Methyl-N-(2,2,2-trifluoroethyl)thiophene-2-sulfonamide is an organic compound that features a thiophene ring substituted with a methyl group and a sulfonamide group attached to a trifluoroethyl moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-N-(2,2,2-trifluoroethyl)thiophene-2-sulfonamide typically involves the following steps:

Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds with sulfur sources.

Introduction of the Methyl Group: The methyl group can be introduced via Friedel-Crafts alkylation using methyl chloride and a Lewis acid catalyst such as aluminum chloride.

Sulfonamide Formation: The sulfonamide group is introduced by reacting the thiophene derivative with chlorosulfonic acid, followed by the addition of 2,2,2-trifluoroethylamine to form the sulfonamide linkage.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions efficiently.

Análisis De Reacciones Químicas

Types of Reactions

5-Methyl-N-(2,2,2-trifluoroethyl)thiophene-2-sulfonamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The sulfonamide group can be reduced to form amines.

Substitution: Electrophilic substitution reactions can occur on the thiophene ring, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic reagents such as bromine or chlorinating agents can be used under controlled conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Halogenated thiophene derivatives.

Aplicaciones Científicas De Investigación

While comprehensive data tables and case studies for the applications of “5-Methyl-N-(2,2,2-trifluoroethyl)thiophene-2-sulfonamide” are not available within the provided search results, the search results do highlight its potential and characteristics relevant to scientific research.

This compound is an organic compound featuring a thiophene ring with a methyl group and a sulfonamide group linked to a trifluoroethyl moiety. It is significant in medicinal chemistry and materials science because of its structural features and electronic properties.

Synthesis and Properties

this compound can be synthesized through various chemical methods involving the formation of the thiophene ring and subsequent functionalization. Reaction conditions typically require controlled temperatures and inert atmospheres to minimize side reactions, and purification processes may involve recrystallization or chromatography to achieve high purity levels.

Key structural data includes:

- A thiophene ring with a methyl substituent at position 5 and a sulfonamide group at position 2.

- The trifluoroethyl group enhances the compound's lipophilicity.

Potential Applications

this compound falls under the category of sulfonamides, which are known for their biological activity and utility in pharmaceuticals. The trifluoroethyl group enhances lipophilicity, which facilitates cellular penetration and interaction with intracellular targets. The sulfonamide group can form hydrogen bonds with amino acid residues in proteins, which may affect their functionality. Some applications of the compound include:

- Medicinal chemistry

- Materials science

Mecanismo De Acción

The mechanism of action of 5-Methyl-N-(2,2,2-trifluoroethyl)thiophene-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with amino acid residues in proteins, affecting their function. The trifluoroethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparación Con Compuestos Similares

Similar Compounds

- N-(2,2,2-Trifluoroethyl)thiophene-2-sulfonamide

- 5-Methylthiophene-2-sulfonamide

- N-(2,2,2-Trifluoroethyl)benzenesulfonamide

Uniqueness

5-Methyl-N-(2,2,2-trifluoroethyl)thiophene-2-sulfonamide is unique due to the combination of its trifluoroethyl group and the thiophene ring. This combination imparts distinct electronic properties and enhances its potential for diverse applications in medicinal chemistry and materials science.

Actividad Biológica

5-Methyl-N-(2,2,2-trifluoroethyl)thiophene-2-sulfonamide is a sulfonamide compound notable for its unique structure, which includes a thiophene ring and a trifluoroethyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a pharmacophore in drug design.

Chemical Structure and Properties

The molecular formula of this compound is represented as follows:

- Molecular Weight: 259.3 g/mol

- CAS Number: 2327039-82-5

The compound features:

- A thiophene ring with a methyl group at the 5-position.

- A sulfonamide functional group , which is crucial for its biological activity.

- A trifluoroethyl group that enhances lipophilicity and membrane permeability.

The biological activity of this compound primarily stems from its ability to interact with various biological targets. The sulfonamide group allows it to form hydrogen bonds with amino acid residues in proteins, influencing their function. The trifluoroethyl moiety improves the compound's lipophilicity, facilitating its penetration into cells and enhancing its efficacy as a pharmacological agent.

Biological Activity and Applications

Research indicates that this compound exhibits various biological activities:

- Anticancer Activity: The compound has shown promise in preclinical studies as an anticancer agent. Similar compounds have demonstrated significant cytotoxic effects against various cancer cell lines, suggesting potential applications in cancer therapy .

- Enzyme Inhibition: It may act as an inhibitor of specific enzymes, similar to other thiophene-based sulfonamides that have been studied for their interactions with cyclin-dependent kinases (CDKs) and other protein targets .

Comparative Analysis with Related Compounds

A comparison of this compound with structurally similar compounds reveals its unique advantages:

| Compound Name | Key Features |

|---|---|

| N-(2,2,2-Trifluoroethyl)thiophene-2-sulfonamide | Lacks methyl group; retains electronic properties. |

| 5-Methylthiophene-2-sulfonamide | Does not contain trifluoroethyl; simpler structure. |

| N-(2,2,2-Trifluoroethyl)benzenesulfonamide | Different aromatic system; similar sulfonamide functionality. |

This table illustrates how the trifluoroethyl and methyl substitutions in this compound contribute to its unique electronic properties and biological activity.

Case Studies and Research Findings

Several studies have explored the biological implications of thiophene-based sulfonamides:

- Cytotoxicity Studies: In vitro assays have shown that related thiophene compounds exhibit significant cytotoxicity against lung and breast cancer cell lines. These findings suggest that modifications to the thiophene structure can enhance anticancer activity .

- Enzyme Interaction Studies: Research on thiophene derivatives has indicated their potential as inhibitors of CDKs. The binding modes of these compounds reveal interactions that could be exploited for therapeutic purposes .

- Fluorinated Compounds Review: A review of fluorinated compounds highlighted the enhanced potency associated with trifluoromethyl groups in drug design. This supports the notion that this compound may exhibit improved efficacy compared to non-fluorinated analogs .

Propiedades

IUPAC Name |

5-methyl-N-(2,2,2-trifluoroethyl)thiophene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8F3NO2S2/c1-5-2-3-6(14-5)15(12,13)11-4-7(8,9)10/h2-3,11H,4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPLYOSCYQWDVJS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)S(=O)(=O)NCC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8F3NO2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.